molecular formula C11H14O B14587743 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne CAS No. 61208-01-3

3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne

Cat. No.: B14587743
CAS No.: 61208-01-3
M. Wt: 162.23 g/mol
InChI Key: PQTMFZMHARXBIY-UHFFFAOYSA-N
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Description

3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne is an organic compound characterized by the presence of a hexa-1,5-diyne backbone with a prop-2-en-1-yloxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diols.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bonds to form alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yloxyethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its application, such as inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Properties

CAS No.

61208-01-3

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-(2-prop-2-enoxyethyl)hexa-1,5-diyne

InChI

InChI=1S/C11H14O/c1-4-7-11(6-3)8-10-12-9-5-2/h1,3,5,11H,2,7-10H2

InChI Key

PQTMFZMHARXBIY-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCC(CC#C)C#C

Origin of Product

United States

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